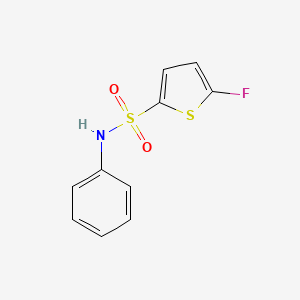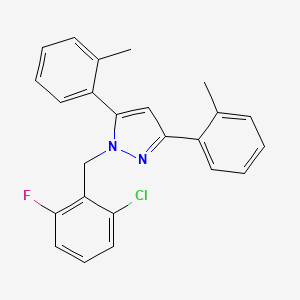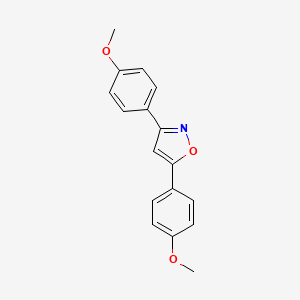
5-Fluoro-N-phenylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-phenyl-2-thiophenesulfonamide: is an organic compound that belongs to the class of sulfonamides. It features a thiophene ring substituted with a fluorine atom and a phenyl group, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N~2~-phenyl-2-thiophenesulfonamide typically involves the reaction of 5-fluorothiophene-2-sulfonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-N~2~-phenyl-2-thiophenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, 5-fluoro-N~2~-phenyl-2-thiophenesulfonamide can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-fluoro-N~2~-phenyl-2-thiophenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- N-(5-Fluoro-2-methylphenyl)-2-thiophenesulfonamide
- 5-Chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide
Comparison: Compared to similar compounds, 5-fluoro-N~2~-phenyl-2-thiophenesulfonamide is unique due to the presence of both a fluorine atom and a phenyl group on the thiophene ring. This combination of substituents can enhance its biological activity and specificity. Additionally, the fluorine atom can increase the compound’s stability and lipophilicity, making it more effective in various applications.
Properties
Molecular Formula |
C10H8FNO2S2 |
|---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
5-fluoro-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8FNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H |
InChI Key |
DHEYTZJOTHWRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921070.png)
![3-methyl-N-(1-methylpiperidin-4-yl)-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921076.png)
![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10921081.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10921091.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921095.png)

![1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921102.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine](/img/structure/B10921113.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10921126.png)
![1-ethyl-3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921128.png)
![1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921130.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10921143.png)
![6-(4-fluorophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921146.png)
